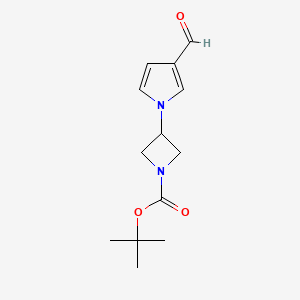

tert-butyl3-(3-formyl-1H-pyrrol-1-yl)azetidine-1-carboxylate

Description

tert-butyl3-(3-formyl-1H-pyrrol-1-yl)azetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring (a four-membered saturated nitrogen heterocycle) substituted with a tert-butyl carbamate group and a 3-formylpyrrole moiety. The formyl group on the pyrrole ring enhances its reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula |

C13H18N2O3 |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

tert-butyl 3-(3-formylpyrrol-1-yl)azetidine-1-carboxylate |

InChI |

InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-7-11(8-15)14-5-4-10(6-14)9-16/h4-6,9,11H,7-8H2,1-3H3 |

InChI Key |

UHJSJWMYTUGPMS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N2C=CC(=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Identifiers

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl 3-(3-formyl-1H-pyrrol-1-yl)azetidine-1-carboxylate |

| CAS Number | 2648942-13-4 |

| Molecular Formula | C₁₃H₁₈N₂O₃ |

| Molecular Weight | 250.29 g/mol |

| SMILES | O=Cc1ccn(c1)C1CN(C1)C(=O)OC(C)(C)C |

| Purity (commercial) | ≥95% |

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-butyl 3-(3-formyl-1H-pyrrol-1-yl)azetidine-1-carboxylate typically involves multi-step organic synthesis techniques, requiring careful control of reaction conditions to ensure high yields and purity of the final product. The process generally includes:

- Construction of the azetidine core

- Introduction of the tert-butyl ester protecting group

- N-alkylation with a suitable pyrrole derivative

- Formylation of the pyrrole ring

Stepwise Synthesis Overview

| Step | Description | Key Reagents/Conditions |

|---|---|---|

| 1 | Synthesis of tert-butyl azetidine-1-carboxylate | tert-butyl chloroformate, azetidine |

| 2 | N-alkylation of azetidine with a pyrrole derivative | Base (e.g., NaH), 3-bromopyrrole |

| 3 | Formylation of the pyrrole ring (Vilsmeier–Haack or Reimer–Tiemann reaction) | DMF, POCl₃ or chloroform, base |

Detailed Synthetic Route

Step 1: tert-Butyl Azetidine-1-carboxylate Formation

- Azetidine is reacted with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to yield tert-butyl azetidine-1-carboxylate.

- This step introduces the tert-butyl ester protecting group, which is crucial for subsequent transformations.

Step 2: N-Alkylation with Pyrrole Derivative

- The protected azetidine is subjected to N-alkylation using a 3-bromopyrrole derivative under basic conditions (such as sodium hydride in DMF).

- This forms the N-pyrrolyl azetidine intermediate.

Step 3: Formylation of Pyrrole Ring

- The pyrrole ring is selectively formylated at the 3-position using a Vilsmeier–Haack reaction (DMF and POCl₃) or a Reimer–Tiemann reaction (chloroform and base).

- The reaction is monitored to prevent over-formylation or side reactions.

Step 4: Purification

Data Table: Synthetic Parameters and Yields

| Step | Typical Yield (%) | Key Notes |

|---|---|---|

| tert-butylation | 80–90 | Requires dry conditions |

| N-alkylation | 60–75 | Excess base improves yield |

| Formylation | 50–65 | Temperature control is critical |

| Final purification | 90–95 (purity) | Silica gel column chromatography preferred |

Research Findings and Observations

- The synthesis requires rigorous exclusion of moisture, especially during tert-butylation and N-alkylation steps, to prevent hydrolysis and side reactions.

- The formylation step is the most sensitive, as overreaction or incorrect temperature can lead to multiple formylations or decomposition.

- The overall yield for the multi-step synthesis is moderate (typically 25–40% overall), reflecting the complexity of the process.

- Analytical confirmation (NMR, MS, HPLC) is essential at each stage to ensure the integrity of intermediates and the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(3-formyl-1H-pyrrol-1-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Various nucleophiles in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acid derivative.

Reduction: Alcohol derivative.

Substitution: Substituted azetidine derivatives.

Scientific Research Applications

tert-Butyl 3-(3-formyl-1H-pyrrol-1-yl)azetidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-formyl-1H-pyrrol-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between tert-butyl3-(3-formyl-1H-pyrrol-1-yl)azetidine-1-carboxylate and its analogs:

Structural and Functional Analysis

Electron Density and Reactivity

- The target compound ’s 3-formylpyrrole group is electron-rich, favoring electrophilic substitution reactions. In contrast, the oxazole analog has an electron-deficient heterocycle, directing reactivity toward nucleophilic attacks.

- The fluorophenyl analog incorporates a fluorine atom, which increases lipophilicity and may enhance blood-brain barrier penetration in drug design.

Physical Properties

- The propargylamine analog has a lower molecular weight (210.27 vs. ~262.3 g/mol), which may influence pharmacokinetic profiles.

Biological Activity

tert-butyl3-(3-formyl-1H-pyrrol-1-yl)azetidine-1-carboxylate , with the CAS number 2648942-13-4 , is a compound of interest due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 250.29 g/mol . The compound features a tert-butyl group, a pyrrole ring, and an azetidine structure, which contribute to its biological activity.

Pharmacological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown significant antimicrobial properties. For instance, derivatives of pyrrole have been noted for their efficacy against various bacterial strains .

- Antioxidant Properties : Compounds containing azetidine rings have been associated with antioxidant activities, which can be beneficial in preventing oxidative stress-related diseases .

- Cytotoxic Effects : Some studies have indicated that related compounds may exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrrole derivatives, including those similar to this compound. The results demonstrated that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing their potential as new antimicrobial agents .

Case Study 2: Antioxidant Activity

In another investigation, the antioxidant activity was assessed using the DPPH radical scavenging method. Compounds structurally related to this compound exhibited significant radical scavenging abilities, indicating their potential use in preventing oxidative damage in biological systems .

Case Study 3: Cytotoxicity Against Cancer Cells

A series of experiments were conducted on cancer cell lines to evaluate the cytotoxic effects of pyrrole-based compounds. The findings suggested that certain derivatives could induce apoptosis in cancer cells, highlighting their therapeutic potential in cancer treatment .

Summary Table of Biological Activities

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-(3-formyl-1H-pyrrol-1-yl)azetidine-1-carboxylate?

The synthesis typically involves multi-step reactions, starting with the preparation of the azetidine core followed by functionalization. Key steps include:

- Azetidine ring formation : Cyclization of precursor amines under basic conditions.

- Introduction of the formyl-pyrrole moiety : Coupling via nucleophilic substitution or Pd-catalyzed cross-coupling (e.g., using Pd(PPh₃)₄ and Cs₂CO₃ in dioxane) .

- Protection/deprotection strategies : Use of tert-butyloxycarbonyl (Boc) groups to stabilize reactive sites during synthesis . Example conditions: Reactions often require anhydrous solvents (THF, DCM), controlled temperatures (0–60°C), and catalysts like NaH or DBU .

Q. Which analytical techniques are critical for structural characterization?

- NMR Spectroscopy : Confirms regiochemistry of the azetidine and pyrrole rings (e.g., ¹H NMR for formyl proton at ~9.8 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .

- X-ray Crystallography : Resolves 3D conformation, critical for understanding steric effects in reactivity .

Q. How can researchers functionalize the formyl group in this compound?

The formyl group undergoes:

- Nucleophilic additions : With amines (e.g., reductive amination) to form Schiff bases.

- Oxidation/Reduction : Controlled oxidation to carboxylic acids or reduction to hydroxymethyl derivatives using NaBH₄ .

- Cross-coupling : Suzuki-Miyaura reactions to attach aryl/heteroaryl groups .

Q. What purification methods are recommended for isolating high-purity product?

- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) .

- Recrystallization : From ethanol or acetonitrile to remove byproducts .

- HPLC : For enantiomeric resolution if chiral centers are present .

Q. Why is this compound significant in medicinal chemistry?

Its azetidine-pyrrole scaffold mimics bioactive natural products, enabling:

- Enzyme inhibition : Potential targeting of kinases or proteases via hydrogen bonding with the formyl group .

- SAR studies : Modular derivatization to optimize pharmacokinetic properties (e.g., logP, solubility) .

Advanced Research Questions

Q. How can researchers optimize low yields in Pd-catalyzed coupling steps?

- Catalyst screening : Test Pd(OAc)₂, XPhos, or Buchwald-Hartwig conditions for efficiency .

- Solvent/base optimization : Replace dioxane with toluene or DMF; use K₃PO₄ instead of Cs₂CO₃ .

- In situ monitoring : Employ LC-MS to identify intermediates and adjust reaction time .

Q. What strategies resolve contradictions in reported biological activity data for derivatives?

- Structural validation : Re-analyze NMR and HRMS to confirm batch consistency .

- Assay standardization : Compare IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Computational docking : Validate target binding hypotheses using molecular dynamics simulations .

Q. How does steric hindrance from the tert-butyl group influence reactivity?

- Steric maps : Generate using DFT calculations to predict regioselectivity in nucleophilic attacks .

- Comparative studies : Synthesize analogs with smaller protecting groups (e.g., methyl) to assess reaction rates .

- Crystallographic data : Analyze bond angles/distances to correlate steric effects with reaction outcomes .

Q. What mechanistic insights explain unexpected byproducts during formyl group oxidation?

- Radical trapping experiments : Add TEMPO to identify radical intermediates in peroxide-mediated oxidations .

- pH-dependent pathways : Test acidic (CrO₃/H₂SO₄) vs. basic (KMnO₄) conditions to control over-oxidation .

- Isotopic labeling : Use ¹⁸O-H₂O to trace oxygen incorporation in carboxylic acid products .

Q. How can enantioselective synthesis be achieved for chiral derivatives?

- Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer sultams during azetidine formation .

- Asymmetric catalysis : Employ Ru-BINAP complexes for hydrogenation of ketone intermediates .

- Kinetic resolution : Utilize lipases (e.g., CAL-B) to separate enantiomers via ester hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.